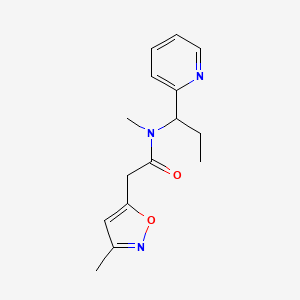![molecular formula C19H20BrN3O2 B5395940 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential applications in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves the inhibition of the dopamine transporter (4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide, 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide are primarily mediated by its effects on dopamine signaling. It has been shown to increase the release of dopamine in the striatum, a brain region that is involved in motor control, reward, and addiction. It also enhances the locomotor activity of animals and can induce stereotypic behaviors that are characteristic of dopamine agonists.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in lab experiments is its high selectivity for 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide over other monoamine transporters such as serotonin and norepinephrine transporters. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is its potential to induce stereotypic behaviors that can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide. One of the areas of interest is the development of more selective and potent 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide inhibitors that can be used for the treatment of various neurological disorders. Another area of research is the investigation of the role of dopamine in various physiological and pathological conditions using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide as a tool. Additionally, the potential use of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in the development of imaging agents for the diagnosis of Parkinson's disease and other neurodegenerative disorders is an area of active research.
Synthesis Methods
The synthesis of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with ethyl 2-oxo-2-(4-phenyl-1-piperazinyl)acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. It has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine in various physiological and pathological conditions.
properties
IUPAC Name |
4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLUIYYWXDKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)
![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)

![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5395922.png)

![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)

![methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)

![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5395964.png)